molecular formula C8H14N4 B1593284 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 297172-18-0

4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B1593284
CAS No.: 297172-18-0
M. Wt: 166.22 g/mol
InChI Key: LBGLYAJNIDZGGO-UHFFFAOYSA-N
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Description

4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, fused with a triazole ring. The presence of these rings imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-1,2,4-triazole-3-thiol with piperidine derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or ethanol. The reaction mixture is heated to promote cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it useful in coordination chemistry. In biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-4H-1,2,4-triazole-3-thiol
  • 1H-1,2,4-triazole-3-thiol
  • 1-methylimidazole
  • 1H-1,2,3-triazole

Uniqueness

4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine is unique due to the combination of the triazole and piperidine rings. This dual-ring structure imparts distinct chemical and biological properties, making it more versatile compared to its analogs. The presence of the piperidine ring enhances its solubility and bioavailability, while the triazole ring provides a site for metal coordination and enzyme inhibition .

Properties

IUPAC Name

4-(4-methyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-12-6-10-11-8(12)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGLYAJNIDZGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649734
Record name 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297172-18-0
Record name 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=297172-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 3
4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 4
4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 5
4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 6
4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine

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